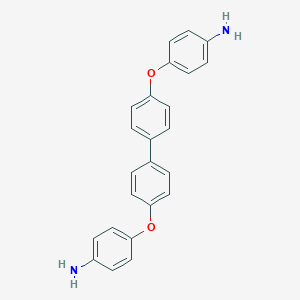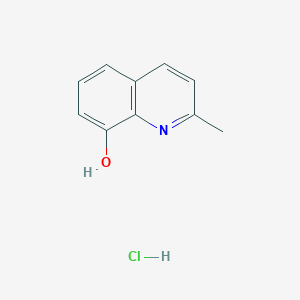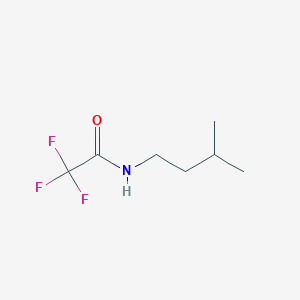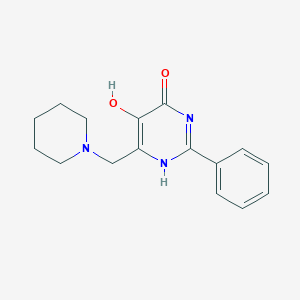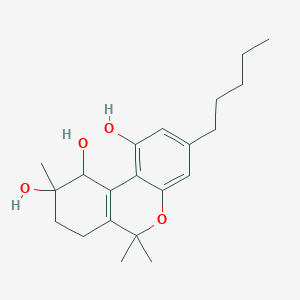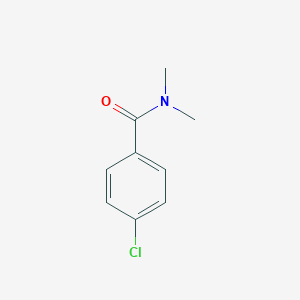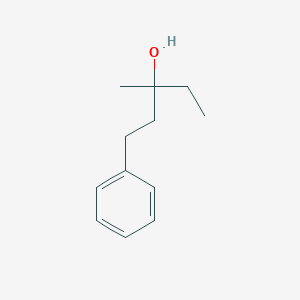![molecular formula C33H38ClN3 B085264 n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride CAS No. 12262-18-9](/img/structure/B85264.png)
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mécanisme D'action
The mechanism of action of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Effets Biochimiques Et Physiologiques
N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride has been found to have both biochemical and physiological effects. It has been shown to reduce the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation is its potential toxicity, which needs to be carefully monitored during experiments.
Orientations Futures
There are several future directions for the research of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride. One area of interest is its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research is the development of new derivatives of this compound with improved antibacterial and antifungal activity. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride is a chemical compound that has shown promising results in scientific research. Its broad-spectrum antibacterial and antifungal activity, potential use as a fluorescent probe and photosensitizer, and ability to induce apoptosis in cancer cells make it a valuable compound for further study. However, its potential toxicity needs to be carefully monitored during experiments, and further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-[(1E)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4H)-ylidene]cyclohexanaminium chloride involves the reaction of naphthalene-1,4-diamine with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. The resulting product is then treated with cyclohexanone and hydrochloric acid to obtain the final product.
Propriétés
Numéro CAS |
12262-18-9 |
|---|---|
Nom du produit |
n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride |
Formule moléculaire |
C33H38ClN3 |
Poids moléculaire |
512.1 g/mol |
Nom IUPAC |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-cyclohexylazanium;chloride |
InChI |
InChI=1S/C33H37N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h8-9,12-23,26H,5-7,10-11H2,1-4H3;1H |
Clé InChI |
XPYRKKDYSGJSKK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3CCCCC3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] |
Autres numéros CAS |
3251-84-1 12262-18-9 |
Pictogrammes |
Corrosive; Acute Toxic; Environmental Hazard |
Synonymes |
C.I. Basic Blue 55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



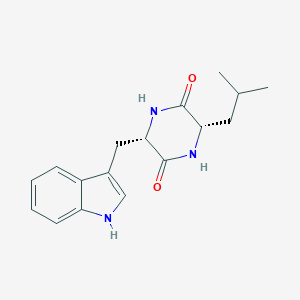
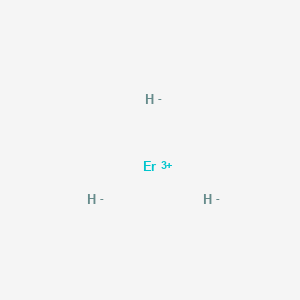
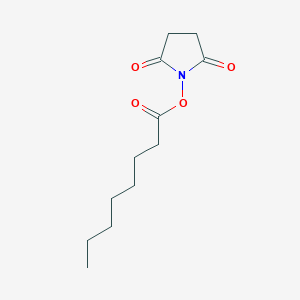
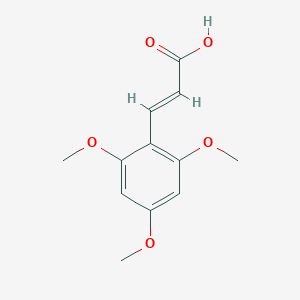
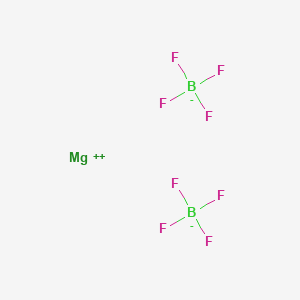
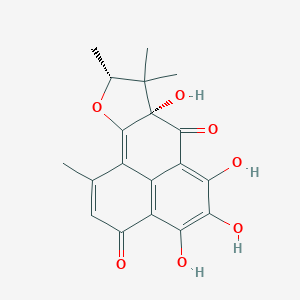
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
